![molecular formula C23H23N5O2 B2480380 1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872840-29-4](/img/structure/B2480380.png)
1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The chemical synthesis of related imidazo purine-dione compounds involves intramolecular alkylation processes. These compounds can be prepared from derivatives like nitrosopyrimidine-dione, which undergo hydrogenation and consecutive reactions with orthocarboxylate and mesyl chloride (Simo, Rybár, & Alföldi, 1998).
Biological Evaluation and Potential Applications
Certain derivatives of imidazo[2,1-f]purine-dione have been synthesized and evaluated for their receptor affinity and phosphodiesterase (PDE) inhibitor activity. These compounds are identified as potent ligands for serotonin receptors and have weak inhibitory potencies for PDE4B and PDE10A, indicating potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
A study reports the synthesis and biological evaluation of imidazo purine-dione derivatives as potent and selective human A3 adenosine receptor antagonists. These compounds exhibit varying levels of affinity and selectivity towards adenosine receptors, indicating potential for therapeutic applications (Baraldi et al., 2005).
Another research focuses on the structure-activity relationships of arylpiperazinylalkyl purine-diones and their potential as antidepressants and anxiolytics. These compounds have been shown to possess affinity for serotoninergic and dopaminergic receptors, highlighting their potential in psychopharmacology (Zagórska et al., 2015).
properties
IUPAC Name |
4-methyl-6-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-15-4-8-17(9-5-15)14-28-21(29)19-20(25(3)23(28)30)24-22-26(12-13-27(19)22)18-10-6-16(2)7-11-18/h4-11,19-20H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPYCBBZCPGJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3C(N=C4N3CCN4C5=CC=C(C=C5)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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